(3-Bromocyclopentyl)methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

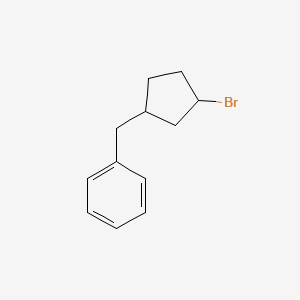

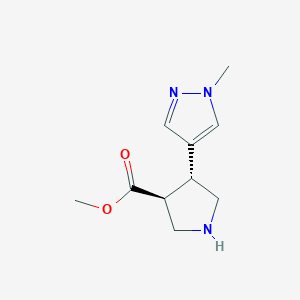

“(3-Bromocyclopentyl)methylbenzene” is a chemical compound that consists of a benzene ring attached to a cyclopentyl group which is substituted with a bromine atom . It belongs to the class of organic compounds known as halocycloalkanes .

Synthesis Analysis

The synthesis of “this compound” could involve several steps. The bromine can be introduced by bromination with Br2/FeBr3, and a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring, a cyclopentyl group, and a bromine atom . It contains a total of 32 bonds; 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

The chemical reactions of “this compound” could be influenced by the presence of the bromine and the cyclopentyl group. The bromine can participate in electrophilic aromatic substitution reactions . The cyclopentyl group could also influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Properties such as color, density, hardness, and melting and boiling points could be determined through experimental methods .Scientific Research Applications

Applications in Medicinal Chemistry

Research in medicinal chemistry often explores the synthesis and biological evaluation of compounds derived from or related to bromobenzene. For example, studies on sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline synthesized by reacting 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine with different substituents have demonstrated moderate to excellent antibacterial activities and anti-enzymatic activity against urease enzyme (Rehman et al., 2019). Such studies highlight the potential for bromobenzene derivatives in developing new therapeutic agents.

Environmental and Materials Science

In the field of environmental science, the degradation of pollutants like 3-methylindole, a nitrogenous heterocyclic compound found in coal chemical wastewater, has been studied using ionizing radiation technology. This research provides insights into advanced treatment processes required to eliminate refractory organic pollutants, demonstrating the removal efficiency and proposing possible degradation pathways (He et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

(3-Bromocyclopentyl)methylbenzene is an organic compound that is primarily used as a synthetic intermediate in organic synthesis .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an electrophile in electrophilic aromatic substitution reactions . The bromine atom on the cyclopentyl group can be replaced by a nucleophile, allowing for the introduction of various functional groups . This makes this compound a versatile reagent in organic synthesis .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes that could potentially remove the bromine atom or modify the benzene or cyclopentyl groups . Excretion would likely occur through the kidneys .

Result of Action

The primary result of the action of this compound is the synthesis of more complex organic compounds . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.

properties

IUPAC Name |

(3-bromocyclopentyl)methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKSPIAEYIRCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)

![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)

![spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one](/img/structure/B2535960.png)

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)